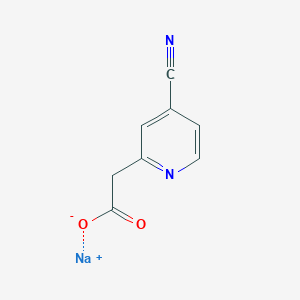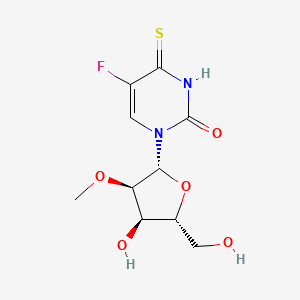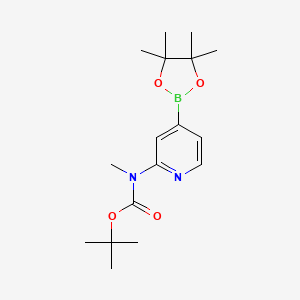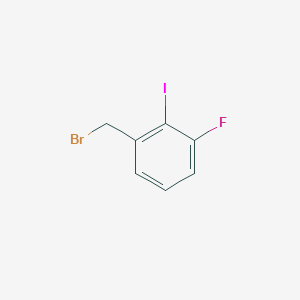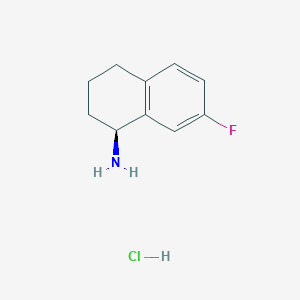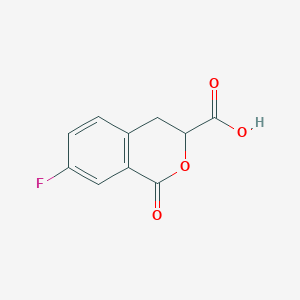![molecular formula C11H11F3O2 B1450642 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone CAS No. 2164765-94-8](/img/structure/B1450642.png)
1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone
Übersicht
Beschreibung
1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone (DFPE) is a novel compound that has recently been developed for use in various scientific research applications. This compound has unique properties that make it attractive for use in laboratory experiments, as well as in clinical and medical applications.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Chemical Properties
The research into compounds structurally similar to 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone has shown varied applications in the field of chemistry and materials science. For instance, the study of 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone reveals insights into the molecular structure, indicating planarity in the ethanone and 4-fluorophenyl groups. This compound forms inversion dimers through weak hydrogen bonds in its crystalline state, suggesting applications in designing materials with specific structural properties (H. Abdel‐Aziz, H. Ghabbour, S. Chantrapromma, H. Fun, 2012).
Synthesis and Optimization
Synthetic routes and optimization processes for compounds related to 1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone have been explored, such as the enantioselective synthesis of (S)-(-)-1-(4-Fluorophenyl)ethanol from 1-(4-fluorophenyl)ethanone, highlighting methods for achieving high yield and enantioselectivity in chemical synthesis. This study provides a framework for the synthesis of enantiopure compounds, which are critical in pharmaceutical applications and research (ChemChemTech, 2022).
Molecular and Spectroscopic Studies
Research into the molecular and spectroscopic analysis of related compounds, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, has been conducted. This study involved FT-IR, NBO, HOMO-LUMO, and MEP analysis, as well as molecular docking studies. The findings suggest that such compounds can exhibit inhibitory activity against certain targets, indicating potential applications in drug development and molecular biology (Y. Mary, C. Y. Panicker, M. Sapnakumari, B. Narayana, B. Sarojini, A. Al‐Saadi, C. Van Alsenoy, J. A. War, 2015).
Antimicrobial and Antioxidant Activities
Studies on compounds with structural similarities have evaluated their antimicrobial and antioxidant activities. For instance, the synthesis and evaluation of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents highlight the potential of such compounds in developing new antioxidant and possibly antimicrobial agents. This research demonstrates how modifications to the chemical structure can enhance biological activity, providing a pathway for the development of new therapeutic agents (F. Ghanbari Pirbasti, N. Mahmoodi, Jafar Abbasi Shiran, 2016).
Eigenschaften
IUPAC Name |
1-[4-(2,2-difluoropropoxy)-2-fluorophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(15)9-4-3-8(5-10(9)12)16-6-11(2,13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYFEBGPVDOHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OCC(C)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,2-Difluoropropoxy)-2-fluorophenyl]-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



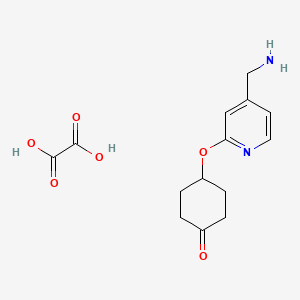
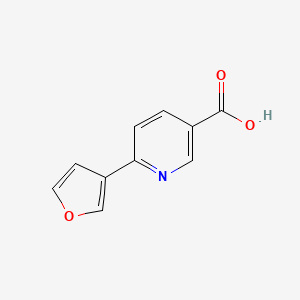
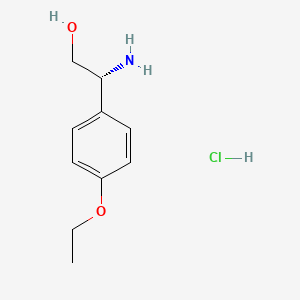
amine](/img/structure/B1450563.png)
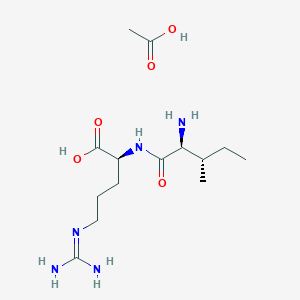
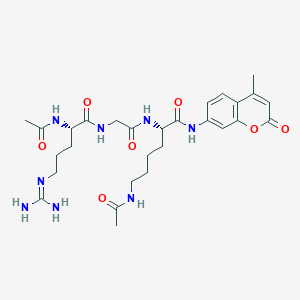
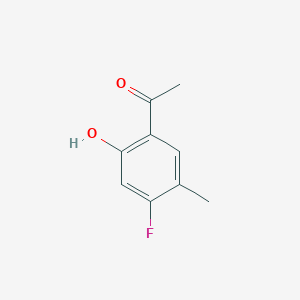
![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)
